Cas no 939-90-2 (trans-2-phenylcyclopropane-1-carboxylic acid)

trans-2-phenylcyclopropane-1-carboxylic acid structure
939-90-2 structure
Nombre del producto:trans-2-phenylcyclopropane-1-carboxylic acid
Número CAS:939-90-2
MF:C10H10O2
Megavatios:162.185203075409
MDL:MFCD00001292
CID:805179
PubChem ID:24898295

trans-2-phenylcyclopropane-1-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • Cyclopropanecarboxylicacid, 2-phenyl-, (1R,2R)-rel-
    • rac trans-2-Phenylcyclopropanecarboxylic Acid
    • trans-2-Phenyl-1-cyclopropanecarboxylic Acid
    • 2-Phenylcyclopropanecarboxylic acid
    • RAC TRANS-2-PHENYLCYCLOPROPANECARBOXYLIC ACID,OFF-WHITE SOLID
    • trans-2-Phenylcyclopropane-1-carboxylic acid
    • trans-2-Phenylcyclopropanecarboxylic acid
    • (1R,2R)-2-phenylcyclopropanecarboxylic acid
    • (1R,2R)-2-phenylcyclopropane-1-carboxylic acid
    • Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-rel-
    • trans-(+/-)-2-phenyl-1-cyclopropanecarboxylic acid
    • PubChem22341
    • AHDDRJBFJBDEPW-DTWKUNHWSA-N
    • Cyclopropanecarboxylic acid, 2-phenyl-, trans- (8CI)
    • rel-(1R,2R)-2-Phenylcyclopropanecarboxylic acid (ACI)
    • (±)-trans-2-Phenyl-1-cyclopropanecarboxylic acid
    • NSC 40846
    • NSC-40846
    • Cyclopropanecarboxylic acid, 2-phenyl-
    • W13292
    • NSC40846
    • P0750
    • (-)-trans-2-Phenyl-1-cyclopropanecarboxylic acid
    • (1R,2R)-2-Phenylcyclopropanecarboxylicacid
    • AJY6BGY81V
    • trans-(+/-)-2-Phenyl-cyclopropanecarboxylic Acid
    • Q27149084
    • MFCD00001292
    • 939-90-2
    • Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-
    • EN300-244787
    • (1R,2R)-rel-2-Phenyl-cyclopropanecarboxylic Acid; (+/-)-trans-2-Phenyl-1-cyclopropanecarboxylic Acid; NSC 40846;
    • Cyclopropanecarboxylicacid,2-phenyl-,(1R,2R)-rel-
    • AKOS015856021
    • EN300-206766
    • 3471-10-1
    • Trans-2-phenylcyclopropane carboxylic acid
    • Trans-2-Phenylcyclopropancarboxylic acid
    • (1R,2R)-2-phenyl-cyclopropanecarboxylic acid
    • CS-0058721
    • racemic trans-2-phenyl-cyclopropane carboxylic acid
    • Z2235584851
    • (1R)-2
    • (+/-)-TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID
    • 2-PhCPCOOH
    • rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid)
    • SCHEMBL323824
    • trans-2-Phenylcyclopropane-1-carboxylic acid, 95%
    • DB-335839
    • UNII-AJY6BGY81V
    • trans-2-phenylcyclopropylcarboxylic acid
    • trans-(-)-2-Phenyl-cyclopropanecarboxylic Acid
    • BP-12541
    • A-Phenylcyclopropane-1
    • 2-Phenyl-1-cyclopropanecarboxylic acid, trans-(-)-
    • EINECS 213-366-3
    • trans-2-phenyl-cyclopropanecarboxylic acid
    • MFCD15147098
    • 7696C9G4PM
    • UNII-7696C9G4PM
    • DTXSID301272871
    • DS-9427
    • trans-2-phenyl -cyclopropanecarboxylic acid
    • (1R, 2R)-2-phenyl-cyclopropane carboxylic acid
    • (1R,2R)-2-(phenyl)-cyclopropanecarboxylic acid
    • (1R-trans)-2-Phenylcyclopropanecarboxylic acid
    • (1R,2R)-2-phenyl-cyclopropane carboxylic acid
    • CHEBI:79920
    • 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(+/-)-
    • A-carboxylic acid
    • 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)-
    • rac-(1R,2R)-2-phenylcyclopropane-1-carboxylic acid
    • trans-2-phenylcyclopropane-1-carboxylic acid
    • MDL: MFCD00001292
    • Renchi: 1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1
    • Clave inchi: AHDDRJBFJBDEPW-DTWKUNHWSA-N
    • Sonrisas: C([C@@H]1C[C@H]1C1C=CC=CC=1)(=O)O

Atributos calculados

  • Calidad precisa: 162.06800
  • Masa isotópica única: 162.068
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 182
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 1.6
  • Superficie del Polo topológico: 37.3

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.0613 (rough estimate)
  • Punto de fusión: 86.0 to 91.0 deg-C
  • Punto de ebullición: 317.1℃ at 760 mmHg
  • Punto de inflamación: 144.3 °C
  • índice de refracción: 1.5782 (estimate)
  • PSA: 37.30000
  • Logp: 1.87470
  • Disolución: Not determined

trans-2-phenylcyclopropane-1-carboxylic acid Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Instrucciones de Seguridad: S22-S24/25
  • Señalización de mercancías peligrosas: Xi

trans-2-phenylcyclopropane-1-carboxylic acid Datos Aduaneros

  • Código HS:2916399090
  • Datos Aduaneros:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

trans-2-phenylcyclopropane-1-carboxylic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047053-5g
rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid)
939-90-2 98%
5g
¥170.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ3135-10G
trans-2-phenylcyclopropane-1-carboxylic acid
939-90-2 97%
10g
¥ 297.00 2023-04-12
TRC
P319685-25 g
rac trans-2-Phenylcyclopropanecarboxylic Acid
939-90-2
25g
225.00 2021-07-20
eNovation Chemicals LLC
D553448-25g
trans-2-Phenylcyclopropanecarboxylic acid
939-90-2 97%
25g
$180 2024-05-24
eNovation Chemicals LLC
D372613-25g
trans-2-phenyl-1-cyclopropanecarboxylic acid
939-90-2 95%
25g
$1420 2024-05-24
eNovation Chemicals LLC
D522248-100g
TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID
939-90-2 95%
100g
$780 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047053-25g
rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid)
939-90-2 98%
25g
¥780.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ3135-50G
trans-2-phenylcyclopropane-1-carboxylic acid
939-90-2 97%
50g
¥ 1,148.00 2023-04-12
eNovation Chemicals LLC
D556283-100g
2-phenylcyclopropanecarboxylic acid
939-90-2 98%
100g
$400 2024-05-25
TRC
P319685-10 g
rac trans-2-Phenylcyclopropanecarboxylic Acid
939-90-2
10g
100.00 2021-07-20

trans-2-phenylcyclopropane-1-carboxylic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Ketyl-Type Radicals from Cyclic and Acyclic Esters are Stabilized by SmI2(H2O)n: The Role of SmI2(H2O)n in Post-Electron Transfer Steps
Szostak, Michal; Spain, Malcolm; Procter, David J., Journal of the American Chemical Society, 2014, 136(23), 8459-8466

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2
Binda, Claudia; Valente, Sergio; Romanenghi, Mauro; Pilotto, Simona; Cirilli, Roberto; et al, Journal of the American Chemical Society, 2010, 132(19), 6827-6833

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action
Cho, Sung Jin; Jensen, Niels H.; Kurome, Toru; Kadari, Sudhakar; Manzano, Michael L.; et al, Journal of Medicinal Chemistry, 2009, 52(7), 1885-1902

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  reflux
Referencia
Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1
Zhou, Chao; Wu, Fangrui; Lu, Lianghao; Wei, Liping; Pai, Eric; et al, PLoS One, 2017, 12(2),

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Dehydroabietylamine Solvents: Methanol
Referencia
Absolute configuration of (+)- and (-)-trans-2-phenylcyclopropylamine hydrochloride
Riley, Thomas N.; Brier, C. G., Journal of Medicinal Chemistry, 1972, 15(11), 1187-8

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Synthesis and in vitro evaluation of novel N-cycloalkylcarbamates as potential cholinesterase inhibitors
Horakova, Eva; Drabina, Pavel; Bruckova, Lenka; Stepankova, Sarka; Vorcakova, Katarina; et al, Monatshefte fuer Chemie, 2017, 148(12), 2143-2153

Synthetic Routes 7

Condiciones de reacción
Referencia
Substitution of carboxyl group by bromine in phenylcyclopropanecarboxylic acids
Sychkova, L. D.; Shabarov, Yu. S., Zhurnal Organicheskoi Khimii, 1980, 16(10), 2086-91

Synthetic Routes 8

Condiciones de reacción
Referencia
Reaction of esters of 2-arylcyclopropanecarboxylic acids with nitrous acid. Synthesis of aryl-substituted 3-ethoxycarbonyl-4,5-dihydroisoxazoles and 3-ethoxycarbonylisoxazoles
Kadzhaeva, A. Z.; Trofimova, E. V.; Fedotov, A. N.; Potekhin, K. A.; Gazzaeva, R. A.; et al, Chemistry of Heterocyclic Compounds (New York, 2009, 45(5), 595-605

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ;  2 h, 60 °C
Referencia
Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof
, European Patent Organization, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  50 min, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referencia
Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent
Vianello, Paola; Botrugno, Oronza A.; Cappa, Anna; Dal Zuffo, Roberto; Dessanti, Paola; et al, Journal of Medicinal Chemistry, 2016, 59(4), 1501-1517

Synthetic Routes 11

Condiciones de reacción
Referencia
Synthesis of asymmetric cyclopropyl acids and amines
Overberger, C. G.; Nishiyama, T., Journal of Polymer Science, 1981, 19(2), 311-30

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  9 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors
Horakova, Eva; Drabina, Pavel; Broz, Bretislav; Stepankova, Sarka; Vorcakova, Katarina; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 173-179

Synthetic Routes 13

Condiciones de reacción
Referencia
Chromatographic resolution. 19. Direct optical resolution of carboxylic acids by chiral HPLC on tris(3,5-dimethylphenylcarbamate)s of cellulose and amylose
Okamoto, Yoshio; Aburatani, Ryo; Kaida, Yuriko; Hatada, Koichi, Chemistry Letters, 1988, (7), 1125-8

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water
Referencia
Cyclopropane derivatives through charge-directed conjugate addition reactions of unsaturated acylphosphoranes
Cooke, Manning P. Jr.; Yan Jaw, John, Journal of Organic Chemistry, 1986, 51(5), 758-60

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Preparation of benzamides as KDM1A inhibitors for the treatment of disease
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 Catalysts: Chromium copper oxide (Cr2CuO4) ,  1-Butyl-3-methylimidazolium hydroxide Solvents: Methanol ;  6 h, 50 °C
1.2 Solvents: Tetrahydrofuran ;  4 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  60 min, rt
Referencia
The synergistic effect of copper chromite spinel nanoparticles (CuCr2O4) and basic ionic liquid on the synthesis of cyclopropanecarboxylic acids
Ghasemi, Mohammad Hadi; Kowsari, Elaheh, Research on Chemical Intermediates, 2016, 42(12), 7963-7975

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
Referencia
Preparation of benzoimidazolylmethylpyrimidinediamine derivatives and analogs for use as serine/threonine PAK1 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Samarium Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Hydrochloric acid ,  Oxygen Solvents: Water ;  rt
Referencia
The first cyclopropanation reaction of unmasked α,β-unsaturated carboxylic acids: Direct and complete stereospecific synthesis of cyclopropanecarboxylic acids promoted by Sm/CHI3
Concellon, Jose M.; Rodriguez-Solla, Humberto; Simal, Carmen, Organic Letters, 2007, 9(14), 2685-2688

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Preparation of arylcyclopropylalkylamines as 5-HT2C receptor agonists useful as anorectic agents.
, World Intellectual Property Organization, , ,

Synthetic Routes 20

Condiciones de reacción
Referencia
Polar character of 2-phenylcyclopropyl radical: regioselectivity of reaction at the peroxy acid group
Sorba, J.; Fossey, J.; Nedelec, J. Y.; Lefort, D., Tetrahedron, 1982, 38(14), 2083-8

trans-2-phenylcyclopropane-1-carboxylic acid Raw materials

trans-2-phenylcyclopropane-1-carboxylic acid Preparation Products

trans-2-phenylcyclopropane-1-carboxylic acid Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:939-90-2)trans-2-phenylcyclopropane-1-carboxylic acid
A22258
Pureza:99%
Cantidad:100g
Precio ($):298.0